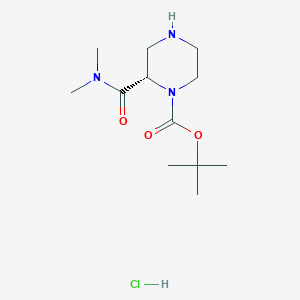(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
CAS No.: 1217706-03-0
Cat. No.: VC8014092
Molecular Formula: C12H24ClN3O3
Molecular Weight: 293.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217706-03-0 |
|---|---|
| Molecular Formula | C12H24ClN3O3 |
| Molecular Weight | 293.79 |
| IUPAC Name | tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m0./s1 |
| Standard InChI Key | LBCLBCRUJZYOOS-FVGYRXGTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C.Cl |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl |
Introduction
Chemical Identity and Structural Properties
The compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of 315.81 g/mol . The structure features:
-
A tert-butoxycarbonyl (Boc) protecting group at the piperazine ring’s 1-position, enhancing solubility and stability during synthetic processes.
-
A dimethylcarbamoyl (-CONMe) substituent at the 2-position, contributing to steric and electronic modulation.
-
A hydrochloride salt form, improving crystallinity and handling properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride |
| CAS Number | 1217706-03-0 |
| Molecular Formula | |
| Molecular Weight | 315.81 g/mol |
| Stereochemistry | S-configuration at position 2 |
| Appearance | White to off-white crystalline powder |
The stereochemistry is critical for interactions with biological targets, as enantiopurity often dictates pharmacological activity .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of a piperazine core:
-
Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate in a base (e.g., triethylamine) to install the Boc group at the 1-position.
-
Carbamoylation: The 2-position nitrogen undergoes nucleophilic acyl substitution with dimethylcarbamoyl chloride, yielding the dimethylcarbamoyl moiety.
-
Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt .
Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized to preserve stereochemical integrity. Chiral resolution techniques, such as chromatography or crystallization, ensure enantiopurity.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Key advantages include:
-
Precise control over reaction parameters (pH, temperature).
-
Reduced byproduct formation through rapid mixing.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a building block for protease inhibitors and kinase modulators. For example:
-
Antiviral Agents: Its piperazine scaffold is integral to HIV protease inhibitors, where stereochemistry influences binding affinity .
-
Oncology Therapeutics: Derivatives show promise in targeting tyrosine kinases involved in cancer proliferation.
Role in Peptide Mimetics
The Boc group facilitates solid-phase peptide synthesis (SPPS), enabling the creation of peptidomimetics with enhanced metabolic stability. The dimethylcarbamoyl group introduces conformational rigidity, improving target selectivity.
Research and Development Trends
Recent studies focus on:
-
Enantioselective Catalysis: Leveraging the chiral center for asymmetric synthesis of β-amino alcohols.
-
Polymer-Supported Reagents: Immobilizing the compound on resins for recyclable catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume